molecular formula C19H26Cl2N4O2 B2354930 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1185053-80-8

2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No.: B2354930
CAS No.: 1185053-80-8
M. Wt: 413.34
InChI Key: PQBRKCHLHYWPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:

  • Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.

  • Piperazine incorporation: : Introducing piperazine into the imidazole derivative.

  • Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.

  • Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.

  • Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:

  • Substitution reactions: : Given the presence of the chlorophenoxy group.

  • Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.

  • Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.

Common Reagents and Conditions

  • Substitution: : Sodium or potassium hydroxide as bases.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Oxidation: : Chromium trioxide or other strong oxidizing agents.

Major Products

  • Substitution: : Variants with different functional groups replacing the chlorine.

  • Reduction: : Amine derivatives if nitro groups are present.

  • Oxidation: : Ketones or aldehydes depending on the degree of oxidation.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:

  • Chemistry: : As a precursor or intermediate in complex organic syntheses.

  • Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.

  • Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.

  • Industry: : May serve as a template for developing novel materials or chemical processes.

Mechanism of Action

The compound interacts with biological molecules through its multiple functional groups:

  • Imidazole ring: : May bind to enzyme active sites or metal ions.

  • Piperazine ring: : Enhances its solubility and bioavailability.

  • Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.

  • 2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.

Uniqueness

  • The unique combination of imidazole and piperazine moieties.

  • Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.

Would you like to dive deeper into any specific section, or explore another topic altogether?

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRKCHLHYWPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.